molecular formula C5F4N2O2 B1626608 2,3,5,6-Tetrafluoro-4-nitropyridine CAS No. 3511-89-5

2,3,5,6-Tetrafluoro-4-nitropyridine

Cat. No.: B1626608
CAS No.: 3511-89-5
M. Wt: 196.06 g/mol
InChI Key: BWKOBGKVLVQVSJ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-nitropyridine is a fluorinated heterocyclic compound with the molecular formula C5HClF4N2O2 This compound is characterized by the presence of four fluorine atoms and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4-nitropyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of pentafluoropyridine with appropriate nucleophiles. For instance, the reaction of pentafluoropyridine with malononitrile, piperazine, and tetrazole-5-thiol under basic conditions can yield this compound derivatives .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved by reacting 2,3,5,6-tetrachloropyridine with potassium fluoride in a solvent such as sulfolane at elevated temperatures (e.g., 120°C) for several hours. This method provides a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrafluoro-4-nitropyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation. The presence of fluorine atoms and a nitro group makes it highly reactive towards nucleophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridines, amino derivatives, and oxidized pyridine compounds.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-nitropyridine involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and ability to interact with biological membranes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of fluorine atoms and a nitro group on a pyridine ring, which imparts distinct chemical and physical properties. This makes it more reactive and versatile compared to its non-fluorinated or non-nitrated counterparts.

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F4N2O2/c6-1-3(11(12)13)2(7)5(9)10-4(1)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKOBGKVLVQVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1F)F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542284
Record name 2,3,5,6-Tetrafluoro-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3511-89-5
Record name 2,3,5,6-Tetrafluoro-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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